molecular formula C9H17NO3 B034946 tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate CAS No. 109608-77-7

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

Cat. No.: B034946
CAS No.: 109608-77-7
M. Wt: 187.24 g/mol
InChI Key: JXLSDCIHYQAXOA-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its effects in various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its ability to selectively interact with molecular targets like voltage-gated sodium channels sets it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h6H,1-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLSDCIHYQAXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561874
Record name tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109608-77-7
Record name tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate
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Synthesis routes and methods I

Procedure details

The resulting N-BOC-2-amino-2-methyl-1-propanol (3.69 g, 19.5 mmol) was dissolved in methylene chloride (74 ml) and added to a stirred suspension of Dess-Martin periodinane (10.75 g, 25.35 mmol; Aldrich Chemical Company, Milwaukee, Wis.) in methylene chloride (89 ml). After stirring for 20 minutes under nitrogen, the reaction mixture was diluted with diethyl ether (370 ml), poured into sodium hydroxide (148 ml, 1.3M) and stirred for ten minutes. The aqueous sodium hydroxide layer was separated and discarded. The remaining organic solution was washed successively with sodium hydroxide (148 ml, 1.3M) and H2O (185 ml). After drying over magnesium sulfate, the solvent was removed in vacuo to yield 3.21 grams of N-BOC-2-amino-2-methyl-1-propanal.
Quantity
3.69 g
Type
reactant
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74 mL
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solvent
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10.75 g
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reactant
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89 mL
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148 mL
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370 mL
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solvent
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Synthesis routes and methods II

Procedure details

N-Boc-2-aminoisobutyric acid is dissolved in tetrahydrofuran and stirred at 0° C. under argon. Bis(N-methylpiperazinyl)aluminum hydride is added and the reaction mixture heated to reflux overnight. Ether is then added, and the excess hydride is quenched with saturated NaCl. The aqueous phase is separated and extracted with ether. The combined organic phases are washed with 2M NaOH, 2M HCl and saturated NaCl. The solution is dried over NaSO4 and evaporated to yield N-Boc-2-amino-2-methylpropanal.
Quantity
0 (± 1) mol
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reactant
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Reaction Step One
Name
Bis(N-methylpiperazinyl)aluminum hydride
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Synthesis routes and methods III

Procedure details

To a solution of (2-hydroxy-1,1-dimethylethyl)-carbamic acid tert-butyl ester (284 mg, 1.5 mmol) in CH2Cl2 (5 mL) was added at 0° C. Dess-Martin periodane (763 mg, 1.8 mmol). After 1.5 h, a solution of 0.26M Na2S2O3 in saturated NaHCO3 (6 mL) was added and the resulting mixture was stirred for 15 min. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried (Na2SO4) and concentrated to yield (1,1-dimethyl-2-oxo-ethyl)carbamic acid tert-butyl ester as a white solid which was used in the next step without further purification.
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
763 mg
Type
reactant
Reaction Step Two
Name
Na2S2O3
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0 (± 1) mol
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reactant
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Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of [1-(methoxymethyl-carbamoyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester (1.6 g, 7 mmol) in ether (30 mL) at −78° C. is added lithium aluminum hydride (9.8 mL of 1.0M in ether) dropwise. The mixture is warmed to 0° C. and stirred for 40 min. Aqueous KHSO4 (20 mL of 0.5M solution) is added and the mixture is extracted with ether. The organic solution is washed sequentially with 10% citric acid (2×), 5% NaHCO3 (2×) and brine. The solution is dried over magnesium sulfate and the solvent is removed under reduced pressure to afford the title compound.
Name
[1-(methoxymethyl-carbamoyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 2
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 3
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 4
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tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 5
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tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 6
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

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